molecular formula C15H14N2O3 B2922107 2-((2-(4-Methylphenyl)hydrazino)carbonyl)benzenecarboxylic acid CAS No. 109310-97-6

2-((2-(4-Methylphenyl)hydrazino)carbonyl)benzenecarboxylic acid

Cat. No.: B2922107
CAS No.: 109310-97-6
M. Wt: 270.288
InChI Key: YKMQQOVHKSUCQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O3/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9,16H,1H3,(H,17,18)(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound is involved in the synthesis of novel thioureas derived from 4-aminobenzohydrazide hydrazones, demonstrating significant antiviral, antitubercular, and anticancer activities. The synthesized thioureas were evaluated against various viruses, including HIV-1 and HIV-2 strains, HSV-1, HSV-2, Coxsackie virus B4, Sindbis virus, human cytomegalovirus, and varicella-zoster virus. They also showed antimycobacterial activity against Mycobacterium tuberculosis H37 Rv and were tested for their anticancer activity and cytotoxicity on different cell lines, revealing their potential in medical research applications (Çıkla, 2010).

Bioorthogonal Coupling Reactions

Another application is in the development of bioorthogonal coupling reactions. The reaction between 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid in neutral aqueous solution produces a stable boron-nitrogen heterocycle. This reaction is orthogonal to protein functional groups, suggesting its utility in protein conjugation and labeling, highlighting its importance in bioconjugation chemistry and protein studies (Dilek et al., 2015).

Synthesis of Novel Pyridine Derivatives

The compound is also pivotal in synthesizing novel pyridine and fused pyridine derivatives, showcasing its versatility in chemical synthesis. These derivatives exhibit antimicrobial and antioxidant activities, making them of interest for further pharmacological studies. This synthesis pathway provides a foundation for developing new compounds with potential therapeutic applications (Flefel et al., 2018).

Development of Metal Complexes and Dyes

The compound contributes to synthesizing metal complexes and formazan dyes with improved fastness properties. These complexes and dyes have been applied to leather, demonstrating good fastness properties and significant antibacterial activity. This application underscores the compound's role in materials science, particularly in developing new materials with specific functional properties (Khan et al., 2018).

Properties

IUPAC Name

2-[(4-methylanilino)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMQQOVHKSUCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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